6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide
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Overview
Description
6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chloro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions, including cyclization and substitution reactions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Cyclopropylmethylcarbamoyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Similar structure but with a different substituent.
6-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide: Lacks the carbamoyl group.
6-Chloro-N-(cyclopentyl)pyridine-3-carboxamide: Lacks the cyclopropylmethyl group.
Uniqueness
6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-13-6-5-12(10-18-13)14(21)20-16(7-1-2-8-16)15(22)19-9-11-3-4-11/h5-6,10-11H,1-4,7-9H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQPWTCBQIFYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC2CC2)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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